N2-(N-Glycyl-L-histidyl)-L-ornithine
描述
Structure
3D Structure
属性
CAS 编号 |
71752-72-2 |
|---|---|
分子式 |
C13H22N6O4 |
分子量 |
326.35 g/mol |
IUPAC 名称 |
(2S)-5-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C13H22N6O4/c14-3-1-2-9(13(22)23)19-12(21)10(18-11(20)5-15)4-8-6-16-7-17-8/h6-7,9-10H,1-5,14-15H2,(H,16,17)(H,18,20)(H,19,21)(H,22,23)/t9-,10-/m0/s1 |
InChI 键 |
MGEDLPQDCSQUFL-UWVGGRQHSA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCN)C(=O)O)NC(=O)CN |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN)C(=O)O)NC(=O)CN |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCN)C(=O)O)NC(=O)CN |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
序列 |
GHX |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GLY-HIS-ORN; |
产品来源 |
United States |
Synthesis and Biosynthesis of N2 N Glycyl L Histidyl L Ornithine and Its Precursors
Chemical Synthesis Strategies for Peptides
The chemical synthesis of peptides like N2-(N-Glycyl-L-histidyl)-L-ornithine involves the stepwise formation of amide (peptide) bonds between the constituent amino acids: glycine (B1666218), L-histidine, and L-ornithine. The primary challenge in peptide synthesis is to control the sequence of amino acid addition and to prevent unwanted side reactions involving the reactive side chains of the amino acids. This is achieved through the use of protecting groups for the amino and carboxyl groups, as well as for the side chains.
Modern Solid-Phase Peptide Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the most widely used method for producing peptides. nih.govbiomatik.com This technique involves attaching the C-terminal amino acid to an insoluble polymer resin and then sequentially adding the subsequent amino acids. biosyn.com The key advantage of SPPS is that excess reagents and by-products can be easily removed by washing the resin, which simplifies the purification process. biosyn.com
The synthesis of this compound via SPPS would typically follow the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govdu.ac.in The process begins with the C-terminal amino acid, L-ornithine, being anchored to the solid support. du.ac.in The reactive side-chain amino group of L-ornithine and the imidazole (B134444) ring of L-histidine would be protected with appropriate groups to prevent side reactions. The synthesis cycle involves:
Deprotection: Removal of the Fmoc protecting group from the α-amino group of the resin-bound amino acid. du.ac.in
Coupling: Addition of the next Fmoc-protected amino acid (L-histidine, then glycine) along with a coupling reagent to facilitate peptide bond formation. du.ac.in
Washing: Removal of excess reagents and by-products.
This cycle is repeated until the desired tripeptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed to yield the final product. du.ac.in
Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS) of this compound
| Step | Description | Reagents/Conditions |
| Resin Preparation | Swelling the resin in a suitable solvent. | Dimethylformamide (DMF) |
| First Amino Acid Attachment | Anchoring Fmoc-L-Ornithine(side-chain protected)-OH to the resin. | Coupling agents (e.g., DIC/HOBt) |
| Fmoc Deprotection | Removing the Fmoc group from the α-amino group of ornithine. | 20% piperidine in DMF |
| Second Amino Acid Coupling | Coupling Fmoc-L-Histidine(side-chain protected)-OH. | Coupling agents (e.g., HBTU, HATU) |
| Fmoc Deprotection | Removing the Fmoc group from the α-amino group of histidine. | 20% piperidine in DMF |
| Third Amino Acid Coupling | Coupling Fmoc-Glycine-OH. | Coupling agents (e.g., HBTU, HATU) |
| Final Deprotection and Cleavage | Removing the final Fmoc group and cleaving the peptide from the resin while removing side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers |
Solution-Phase Synthesis Approaches for Tripeptides
Solution-phase peptide synthesis, also known as classical peptide synthesis, involves carrying out the reactions in a homogeneous solution. acs.org While it can be more time-consuming and require purification after each step, it is suitable for the large-scale synthesis of short peptides like tripeptides. bachem.comlibretexts.org
The synthesis of this compound in solution would involve protecting the N-terminus of glycine and the C-terminus of L-ornithine. The carboxyl group of the N-protected glycine would then be activated and reacted with the amino group of L-histidine (with its C-terminus and side chain protected) to form a dipeptide. After deprotection of either the N- or C-terminus, the dipeptide is then coupled with the appropriately protected L-ornithine to form the tripeptide. A key advantage is the ability to purify intermediates at each stage, potentially leading to a purer final product. bachem.com
Chemoenzymatic Synthesis Techniques for Short Peptides
Chemoenzymatic peptide synthesis utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a stereoselective manner. nih.govnih.gov This method offers advantages such as mild reaction conditions and high specificity, avoiding the need for extensive protecting group strategies. nih.govresearchgate.net
The synthesis can proceed via two main routes: thermodynamically controlled synthesis (reversal of hydrolysis) or kinetically controlled synthesis. mdpi.com In a kinetically controlled approach, an activated ester of an amino acid or peptide is used as the acyl donor, and the enzyme facilitates its transfer to the amino group of the nucleophile. nih.govmdpi.com For the synthesis of this compound, a stepwise approach could be employed where a dipeptide (e.g., Glycyl-L-histidine) is first synthesized enzymatically and then coupled to L-ornithine in a subsequent enzymatic step. The choice of enzyme is critical and depends on its substrate specificity. nih.gov
Biosynthesis of L-Ornithine in Biological Systems
L-Ornithine is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. wikipedia.orgcreative-proteomics.com However, it plays a crucial role in several metabolic pathways, most notably the urea (B33335) cycle. wikipedia.org
L-Ornithine as an Intermediary in the Urea Cycle
The urea cycle, also known as the ornithine cycle, is a series of biochemical reactions that convert toxic ammonia (B1221849) into urea for excretion. wikipedia.org This cycle primarily occurs in the liver. wikipedia.org L-ornithine is a central component of this cycle, acting as a carrier for the atoms that will eventually form urea. wikipedia.org
Within the mitochondria of liver cells, ornithine transcarbamylase catalyzes the reaction between L-ornithine and carbamoyl (B1232498) phosphate (B84403) to produce L-citrulline. patsnap.com The cycle then proceeds through several steps in the cytosol, ultimately leading to the regeneration of L-ornithine from L-arginine, a reaction catalyzed by the enzyme arginase. wikipedia.orgpatsnap.com This regeneration allows L-ornithine to participate in another round of the cycle.
Figure 1: Simplified Overview of the Urea Cycle
Metabolic Pathways for L-Ornithine Production (e.g., from L-Arginine)
In addition to its role in the urea cycle, L-ornithine can be synthesized from other precursors. The primary pathway for L-ornithine biosynthesis in many organisms starts from L-glutamate. usda.gov In some bacteria and plants, L-glutamate is converted to L-ornithine through a series of enzymatic reactions involving N-acetylated intermediates. usda.govnih.gov
In mammals, L-ornithine can be synthesized from L-glutamate and L-proline, primarily in the small intestine. benthamopenarchives.comresearchgate.net Another significant source of L-ornithine is the hydrolysis of L-arginine by the enzyme arginase. creative-proteomics.combenthamopenarchives.com This reaction, which is the final step of the urea cycle, yields L-ornithine and urea. creative-proteomics.com Arginase exists in two isoforms and is found in various tissues, indicating that the production of L-ornithine from L-arginine is not restricted to the liver. benthamopenarchives.com
In some microorganisms like Escherichia coli, L-arginine can be converted to agmatine, which is then hydrolyzed to putrescine and urea. L-ornithine can also be decarboxylated to putrescine, which is a precursor for polyamines. nih.govasm.org
Table 2: Key Enzymes in L-Ornithine Metabolism
| Enzyme | Reaction | Pathway |
| Arginase | L-Arginine → L-Ornithine + Urea | Urea Cycle / L-Arginine Metabolism benthamopenarchives.com |
| Ornithine Transcarbamylase | L-Ornithine + Carbamoyl Phosphate → L-Citrulline | Urea Cycle patsnap.com |
| Ornithine Decarboxylase | L-Ornithine → Putrescine + CO2 | Polyamine Biosynthesis creative-proteomics.com |
| Ornithine Aminotransferase | L-Ornithine + α-ketoglutarate ↔ L-glutamate-γ-semialdehyde + L-glutamate | L-Ornithine Catabolism benthamopenarchives.com |
| N-acetylglutamate synthase (NAGS) | Glutamate (B1630785) + Acetyl-CoA → N-acetylglutamate | L-Ornithine Biosynthesis (in plants/bacteria) usda.gov |
Genetic and Enzymatic Regulation of L-Ornithine Biosynthesis
L-ornithine is a non-proteinogenic amino acid that serves as a key intermediate in several metabolic pathways, most notably the urea cycle and the biosynthesis of arginine. Its production is tightly regulated at both the genetic and enzymatic levels to meet cellular demands while avoiding wasteful overproduction.
In many bacteria, the genes responsible for arginine biosynthesis are organized into operons, which are subject to regulation by the arginine repressor protein, the product of the argR gene. researchgate.net This repressor controls the transcription of the arginine biosynthetic genes, ensuring that their expression is modulated in response to the intracellular concentration of arginine.
The primary route for L-ornithine biosynthesis is from L-glutamate. In the vast majority of prokaryotes, this occurs via a series of acetylated intermediates. researchgate.netnih.gov The initial enzyme in this pathway, N-acetylglutamate synthase (NAGS), which catalyzes the formation of N-acetylglutamate, is a critical point of regulation. nih.gov This enzyme is often subject to feedback inhibition by the end-product, L-arginine, which effectively controls the entry of glutamate into the pathway. researchgate.net
Another key regulatory enzyme is arginase, a metalloenzyme that catalyzes the hydrolysis of L-arginine to produce L-ornithine and urea. researchgate.netoup.com This reaction is not only the final step of the urea cycle in ureotelic organisms but also serves as a crucial mechanism in bacteria for producing L-ornithine from arginine. oup.comcaldic.com The regulation of arginase activity and expression is therefore vital for modulating the intracellular pool of ornithine derived from arginine catabolism. researchgate.netoup.com In organisms like Bacillus subtilis, the transcription of genes involved in arginine metabolism, including arginase, is controlled by specific transcriptional regulators such as RocR and AhrC. researchgate.net
Table 1: Key Regulatory Mechanisms in L-Ornithine Biosynthesis
| Regulatory Component | Type of Regulation | Target Pathway/Enzyme | Effect |
|---|---|---|---|
| ArgR Repressor | Transcriptional Repression | Arginine Biosynthesis Operon | Represses gene expression in the presence of arginine. researchgate.net |
| L-Arginine | Allosteric Inhibition | N-acetylglutamate synthase (NAGS) | Inhibits the first step of the ornithine biosynthetic pathway. researchgate.net |
| Arginase | Enzymatic Activity | L-Arginine Catabolism | Produces L-ornithine and urea from L-arginine. oup.com |
| RocR/AhrC | Transcriptional Regulation | Arginine Metabolism Genes | Controls the expression of arginase and other related enzymes in B. subtilis. researchgate.net |
Transport Systems Affecting Intracellular Ornithine Levels
The concentration of L-ornithine within a cell is a dynamic balance of biosynthesis, consumption, and transport across the cell membrane. Various transport systems are involved in managing these intracellular levels. To date, no transporters with absolute specificity for ornithine have been reported in bacteria. nih.gov
However, the lysine (B10760008) exporter, LysE, has been shown to play a role in ornithine transport in engineered strains of Corynebacterium glutamicum. nih.gov Overexpression of the lysE gene in an L-ornithine-producing strain resulted in a significant increase in the production titer of L-ornithine. nih.gov Conversely, the deletion of the lysE gene led to a 41.7% reduction in L-ornithine yield, suggesting that LysE facilitates the export of ornithine from the cell. nih.gov While LysE is not a specific ornithine transporter, its activity can evidently influence the extracellular accumulation of ornithine, which is a crucial factor in industrial fermentation processes. nih.gov
In mammalian cells, the transport of cationic amino acids like ornithine, lysine, and arginine is mediated by several distinct systems, including system y+ and system y+L. arvojournals.org System y+ is particularly important and includes the cationic amino acid transporters (CATs), such as CAT-1, which are ubiquitously expressed and mediate the specific, pH-independent transport of these amino acids. arvojournals.org Studies have shown that CAT-1 is a primary transporter for ornithine into human retinal pigment epithelial cells. arvojournals.org The regulation and activity of these transporters are therefore critical in determining the availability of ornithine for intracellular metabolic processes, including potential peptide synthesis.
Enzymatic Formation of Dipeptides and Oligopeptides with Histidine and Ornithine Components
The peptide bonds linking amino acids are formed through dehydration synthesis, a process that can be catalyzed by specific enzymes. study.com The formation of peptides containing histidine and ornithine could potentially be catalyzed by enzymes with broad substrate specificity, a phenomenon known as enzyme promiscuity. nih.gov
A notable example is carnosine synthase, the enzyme responsible for synthesizing the dipeptide carnosine (β-alanyl-L-histidine) from β-alanine and L-histidine in muscle and brain tissue. nih.govnih.gov Research has demonstrated that carnosine synthase exhibits substrate promiscuity, as it can utilize amino acids other than histidine. nih.gov Specifically, it can use lysine, ornithine, and arginine at substantial rates to form dipeptides such as β-alanyl-ornithine and β-alanyl-lysine. nih.gov This promiscuity suggests a plausible enzymatic route for the formation of a histidyl-ornithine or related dipeptide precursor, which could then be elongated to form a tripeptide like this compound. However, the accumulation of these "abnormal" dipeptides is often prevented by "metabolite repair" enzymes, such as PM20D2, which preferentially hydrolyze them. nih.gov
Potential Biogenic Formation Pathways in Complex Matrices
In complex biological or food matrices, peptides can be formed or modified through non-enzymatic chemical reactions. The Maillard reaction, a form of non-enzymatic browning, is a well-known series of reactions that occurs between the primary amino groups of amino acids, peptides, or proteins and the carbonyl group of reducing sugars. researchgate.net This reaction is crucial in food science for the development of flavor and color during processing and storage. researchgate.netnih.gov
The Maillard reaction proceeds through several stages, beginning with the formation of a Schiff base and subsequent rearrangement to form Amadori products. tum.de Peptides, possessing a free N-terminal amino group and potentially other reactive amino groups in amino acid side chains (like the delta-amino group of ornithine), can participate in this reaction. nih.gov It is conceivable that under conditions of heating or prolonged storage in the presence of reducing sugars, a precursor peptide such as glycyl-histidine could react with other molecules, or the tripeptide this compound itself could be modified. The reaction could potentially link precursor molecules, although the formation of specific peptide bonds via this pathway is less direct than enzymatic synthesis. More commonly, the Maillard reaction would lead to the glycation of the pre-formed peptide, altering its structure and properties. tum.de
Non-Ribosomal Peptide Synthesis (NRPS) Mechanisms and Related Biosynthetic Gene Clusters for Peptides
Many microorganisms, including bacteria and fungi, produce a vast array of peptide natural products through a mechanism independent of the ribosome, known as Non-Ribosomal Peptide Synthesis (NRPS). wikipedia.org These peptides often contain non-proteinogenic amino acids, cyclic structures, and other modifications not typically seen in ribosomally synthesized proteins. wikipedia.orgwikibooks.org
NRPS systems are large, modular enzymatic complexes where each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. uzh.chacs.org The genes encoding these multi-enzyme synthetases are typically found organized in biosynthetic gene clusters. wikibooks.org
A hypothetical NRPS pathway for the synthesis of this compound would involve a synthetase composed of three distinct modules.
Module 1 (Glycine): Would select and activate glycine.
Module 2 (Histidine): Would incorporate L-histidine.
Module 3 (Ornithine): Would incorporate L-ornithine.
Each module contains several core domains that carry out specific functions in the assembly-line process. acs.orgnih.gov
Table 2: Core Domains of a Hypothetical NRPS Module for this compound Synthesis
| Domain | Function | Role in Synthesis |
|---|---|---|
| Adenylation (A) | Substrate Selection and Activation | Recognizes a specific amino acid (Gly, His, or Orn) and activates it using ATP to form an aminoacyl-adenylate. acs.org |
| Peptidyl Carrier Protein (PCP) | Covalent Tethering and Transport | Covalently binds the activated amino acid via a 4'-phosphopantetheine cofactor and shuttles it to other catalytic domains. uzh.chnih.gov |
| Condensation (C) | Peptide Bond Formation | Catalyzes the formation of the peptide bond between the upstream peptide chain and the amino acid of the current module. acs.org |
| Thioesterase (TE) | Product Release | Typically located at the end of the final module, this domain releases the completed tripeptide from the NRPS enzyme. wikibooks.orgnih.gov |
In this hypothetical assembly line, the A-domain of the first module would activate glycine and load it onto its cognate PCP domain. The C-domain of the second module would then catalyze peptide bond formation between the glycine from module 1 and the histidine activated by module 2. This process would be repeated, with the C-domain of the third module linking the glycyl-histidine dipeptide to ornithine. Finally, a terminal Thioesterase (TE) domain would hydrolyze the thioester bond, releasing the final this compound tripeptide. nih.gov
Biochemical Roles and Molecular Mechanisms of N2 N Glycyl L Histidyl L Ornithine
Cellular Metabolic Regulation
The metabolic influence of N2-(N-Glycyl-L-histidyl)-L-ornithine is primarily driven by the functions of L-ornithine in nitrogen metabolism, polyamine synthesis, and enzymatic modulation.
The ornithine moiety of the peptide is a central intermediate in the urea (B33335) cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849) and the disposal of excess nitrogen in terrestrial mammals. wikipedia.org This cycle predominantly occurs in the liver. L-ornithine acts as a carrier for carbamoyl (B1232498) phosphate (B84403) and aspartate nitrogen, which are ultimately converted into urea. wikipedia.org The process begins with the reaction of ornithine and carbamoyl phosphate to form citrulline, catalyzed by ornithine transcarbamylase within the mitochondrial matrix. wikipedia.orgnih.gov Citrulline is then transported to the cytosol to continue through the cycle, which eventually regenerates ornithine, allowing it to be transported back into the mitochondria for another round. nih.gov By facilitating the conversion of toxic ammonia into excretable urea, the ornithine component plays an indispensable role in preventing hyperammonemia and maintaining nitrogen homeostasis. lifescience.co.jpcreative-proteomics.com Studies have shown that L-ornithine administration can enhance the efficiency of ammonia detoxification, particularly under conditions of increased ammonia production, such as strenuous exercise. lifescience.co.jp
L-ornithine is the direct precursor for the synthesis of polyamines, which are small, polycationic molecules essential for cell growth, differentiation, and survival. nih.govnih.gov The initial and rate-limiting step in this pathway is the decarboxylation of ornithine to form putrescine, a reaction catalyzed by the enzyme ornithine decarboxylase (ODC). grantome.comresearchgate.net Putrescine is subsequently converted into the higher polyamines, spermidine (B129725) and spermine (B22157), through the addition of aminopropyl groups. researchgate.net These molecules are involved in a multitude of cellular functions, including DNA stabilization, gene transcription, and translation. grantome.com Given that many types of cancer are characterized by elevated polyamine synthesis, the metabolic flux from ornithine through the ODC enzyme is a key area of investigation. nih.govnih.gov Therefore, the ornithine component of this compound serves as a crucial substrate for these vital biosynthetic pathways. nih.gov
The components of this compound can influence the activity of various cellular enzymes. While data on the complete tripeptide is scarce, studies on its constituents, particularly ornithine, and related peptides like Glycyl-L-Histidyl-L-Lysine (GHK), provide insights into its potential modulatory roles.
Ornithine-Related Enzyme Activity: High concentrations of ornithine have been shown to disrupt cellular homeostasis and affect enzyme function. In vivo administration of ornithine in rats led to a significant reduction in the activity of synaptic Na+, K+-ATPase, an enzyme crucial for neurotransmission. nih.gov It also has been shown to reduce the activity of aconitase, a key enzyme in the Krebs cycle, suggesting an impact on energy metabolism. nih.gov
Related Peptide Enzyme Activity: The structurally similar peptide GHK, complexed with copper (GHK:Cu), has been observed to slightly inhibit the activity of alkaline phosphatase (ALP) in osteoblastic cells. nih.gov
Table 1: Potential Enzymatic Modulation by the Ornithine Component and Related Peptides
| Enzyme | Modulatory Agent | Observed Effect | Potential Implication |
| Na+, K+-ATPase | L-Ornithine | Inhibition | Disruption of neurotransmission nih.gov |
| Aconitase | L-Ornithine | Inhibition | Impairment of energy metabolism nih.gov |
| Alkaline Phosphatase (ALP) | GHK:Cu (related peptide) | Slight Inhibition | Alteration of osteoblast phenotype nih.gov |
| Ornithine Decarboxylase (ODC) | L-Ornithine | Substrate | Regulation of polyamine synthesis grantome.comresearchgate.net |
Mechanisms of Cellular Homeostasis and Stress Response
The peptide's structure, particularly the presence of histidine and its potential to chelate metal ions, alongside the known antioxidant properties of similar peptides, suggests a role in maintaining cellular homeostasis, especially under conditions of stress.
Research on the closely related tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) provides a strong model for the potential antioxidant functions of this compound. GHK is recognized as an endogenous antioxidant that can effectively reduce levels of reactive oxygen species (ROS). nih.govnih.gov Studies using electron spin resonance have demonstrated that GHK diminishes signals from highly reactive hydroxyl (·OH) and peroxyl (ROO·) radicals, although it does not scavenge superoxide (B77818) (O2-·) radicals. nih.gov The effect of GHK on hydroxyl radicals was found to be significantly more potent than that of other endogenous antioxidants like carnosine and reduced glutathione (B108866). nih.gov This suggests that the Gly-His peptide sequence may play a key role in this radical-scavenging activity.
Conversely, it is important to note that high concentrations of the L-ornithine component alone have been shown to disrupt redox homeostasis in vivo and in vitro, leading to increased lipid peroxidation and an impairment of antioxidant defenses in rat cerebellum models. nih.govnih.gov This indicates a complex role where the complete peptide structure may be crucial for conferring protective antioxidant benefits and mitigating the potentially pro-oxidant effects of free ornithine.
The ability to modulate ROS levels translates into direct cellular protection against oxidative stress. In cell-based assays, GHK demonstrated significant protective effects. nih.gov Pre-treatment of Caco-2 cells with GHK at concentrations of 10 µM or less significantly reduced the increase in intracellular ROS levels induced by the pro-oxidant tert-butyl hydroperoxide (t-BOOH). nih.govnih.gov This protective effect highlights the peptide's capacity to function as a potent antioxidant within a biological system. nih.gov Furthermore, GHK has been shown to prevent copper- and zinc-induced cell death and protein aggregation, which are processes often linked to oxidative damage. researchgate.net These findings suggest that this compound may employ similar mechanisms to protect cells from damage initiated by oxidative conditions. mdpi.com
Table 2: ROS Modulation by the Related Peptide GHK
| Reactive Oxygen Species (ROS) | Agent | Experimental System | Observed Effect | Reference |
| Total Intracellular ROS | GHK (10 µM) | Caco-2 cells (t-BOOH induced) | Significant reduction in ROS levels | nih.gov |
| Hydroxyl Radical (·OH) | GHK | ESR Spin-Trapping | Diminished signal (stronger than carnosine) | nih.gov |
| Peroxyl Radical (ROO·) | GHK | ESR Spin-Trapping | Diminished signal | nih.gov |
| Superoxide Radical (O2-·) | GHK | ESR Spin-Trapping | No effect on signal | nih.gov |
Intracellular Signaling Pathway Interactions and Regulation
Currently, there is a lack of specific research detailing the direct interactions of this compound with intracellular signaling pathways. The immunomodulatory and tissue-regenerative effects observed with related peptides suggest that this compound could potentially influence signaling cascades common to these processes, such as the MAP kinase and NF-κB pathways, which are central to immune cell activation and inflammatory responses. However, without direct studies on the complete tripeptide, its precise role in intracellular signaling remains speculative.
Immunomodulatory Mechanisms at the Cellular and Molecular Level
The immunomodulatory potential of this compound can be extrapolated from the functions of its components, particularly L-ornithine, in regulating immune cell activity.
Macrophage Activation: L-ornithine is a key substrate for the enzyme arginase, which is highly expressed in alternatively activated (M2) macrophages. The metabolism of arginine to ornithine and urea by arginase is a hallmark of the M2 phenotype, which is involved in tissue repair and resolution of inflammation. Conversely, classically activated (M1) macrophages, which are pro-inflammatory, preferentially metabolize arginine via nitric oxide synthase (NOS) to produce nitric oxide (NO), a potent antimicrobial agent. Therefore, the availability of ornithine can influence the polarization and function of macrophages.
Furthermore, polysaccharides have been shown to stimulate macrophages and other innate immune cells by binding to cell surface receptors like Toll-like receptors (TLRs), leading to the activation of intracellular signaling pathways such as NF-κB and MAPK cascades. This activation results in the release of various inflammatory mediators, including cytokines like IL-6 and TNF-α.
Cytokine Regulation: Cytokines are crucial signaling molecules that orchestrate immune responses. Macrophages are a major source of a wide array of cytokines, and their production is tightly regulated. nih.gov The activation of macrophages, as influenced by the availability of molecules like ornithine, directly impacts the profile of secreted cytokines. nih.gov For instance, M1 macrophages typically produce pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while M2 macrophages secrete anti-inflammatory cytokines like IL-10 and TGF-β. nih.gov The potential for this compound to influence macrophage phenotype suggests an indirect role in regulating cytokine production.
| Immune Cell Type | Potential Influence of this compound Components | Resulting Immunomodulatory Effect |
| Macrophages | L-ornithine can be metabolized by arginase, promoting the M2 phenotype. | Potential shift towards anti-inflammatory and tissue repair functions. |
| Lymphocytes | T-helper cells release cytokines that activate macrophages. | Indirect influence on lymphocyte activity through macrophage modulation. |
Mechanisms Related to Extracellular Matrix Turnover and Tissue Homeostasis
The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. Collagen is the most abundant protein in the ECM.
Collagen Synthesis Modulation: L-ornithine plays a significant role in collagen synthesis as it is a precursor for the amino acid L-proline, a major constituent of collagen. The synthesis of collagen is a multi-step process that occurs primarily in fibroblasts. Oral administration of L-ornithine has been shown to increase the collagen content in the skin of mice. This is attributed to its conversion to proline, which is then incorporated into procollagen (B1174764) chains. These chains undergo extensive post-translational modifications before assembling into mature collagen fibrils in the extracellular space.
| Precursor Molecule | Role in Collagen Synthesis |
| L-ornithine | Serves as a precursor for L-proline, an essential amino acid for collagen structure. |
| L-proline | A primary component of the repeating Gly-Pro-X amino acid sequence in collagen. |
| Glycine (B1666218) | The most abundant amino acid in collagen, crucial for the formation of the triple helix. |
Role in Microbial Metabolism and Production of Specific Metabolites
The glycyl-histidine component of this compound has been implicated in the metabolism of certain bacteria, notably in the context of toxin production by Clostridium tetani, the causative agent of tetanus.
Context for Glycyl-histidine in Clostridium tetani Toxin Production: Research has shown that the production of tetanus toxin by C. tetani is dependent on the presence of specific peptides in the growth medium, with histidine-containing peptides like glycyl-histidine being particularly important. dtic.mil The bacterium utilizes these peptides, and their presence is correlated with the activity of a peptidase that hydrolyzes them. asm.orgnih.gov It is hypothesized that this peptidase acts on the histidine peptide to direct a portion of protein synthesis towards the formation of the toxin. asm.org Studies have indicated a strong correlation between the optimal conditions for peptidase formation and action and those for tetanus toxin production. asm.org The transition from consuming free amino acids to consuming peptides, including those containing histidine, appears to trigger toxin synthesis. researchgate.netnih.gov
| Microbial Process | Role of Glycyl-histidine |
| Clostridium tetani Toxin Production | Required peptide for toxin synthesis. |
| Peptidase Activity | Substrate for a peptidase linked to toxin formation. |
Molecular Interactions and Complex Formation of N2 N Glycyl L Histidyl L Ornithine
Metal Ion Chelation and Coordination Chemistry
The unique structural arrangement of N2-(N-Glycyl-L-histidyl)-L-ornithine, featuring multiple potential donor atoms, makes it an effective chelator of metal ions. This interaction is crucial to many of its biological functions.
Identification of Potential Coordination Sites on the Tripeptide Structure
The tripeptide structure of this compound offers several potential sites for metal ion coordination. These include the imidazole (B134444) nitrogen atom of the histidine residue, the nitrogen atoms of the amide bonds in the peptide backbone, and the oxygen atoms of the carboxyl group. nih.gov Histidine is a particularly strong coordinator of metal ions due to its imidazole ring. nih.gov The specific coordination geometry can vary depending on the metal ion, the pH of the solution, and the ratio of the peptide to the metal ion. For instance, in copper(II) complexes with histidine-containing peptides, the imidazole nitrogen is a primary binding site. nih.govnih.gov
Thermodynamics and Kinetics of Metal-Tripeptide Complex Formation
The formation of metal-tripeptide complexes is governed by thermodynamic and kinetic parameters. Studies on similar histidine-containing peptides provide insights into these processes. The stability of these complexes is often high, a characteristic that is enhanced by the presence of the histidine residue. nih.gov The thermodynamics of complex formation with ions like Ni(II) have been investigated for analogous tripeptides, revealing the influence of the side-chain groups on complex stability. nih.gov While specific thermodynamic and kinetic data for this compound are not extensively documented in publicly available literature, the principles derived from similar peptides, such as Glycyl-L-histidyl-L-lysine, suggest a strong binding affinity for divalent metal ions like copper and nickel. nih.gov
Influence of Metal-Tripeptide Complexes on Redox Processes and ROS Generation
Metal-tripeptide complexes, particularly those involving redox-active metals like copper, can significantly influence redox processes and the generation of reactive oxygen species (ROS). The coordination of the metal ion by the peptide can modulate its redox potential, thereby affecting its ability to participate in electron transfer reactions. nih.gov For instance, copper complexes of some peptides have been shown to possess superoxide (B77818) dismutase (SOD)-like activity, which allows them to scavenge superoxide radicals and mitigate oxidative stress. nih.gov The specific impact on ROS generation is dependent on the coordination environment of the metal ion within the complex.
Interactions with Peptidases and Proteases Affecting Tripeptide Stability
The stability of this compound in a biological environment is largely determined by its susceptibility to degradation by peptidases and proteases. The peptide bonds of the tripeptide are potential targets for these enzymes. The presence of a non-standard amino acid like ornithine may influence the recognition and cleavage by certain proteases. nih.gov The degradation of peptides by proteasomes, for instance, generates smaller peptide fragments that are further hydrolyzed by metallopeptidases. nih.gov Tripeptide aminopeptidases are a class of enzymes that specifically hydrolyze tripeptides, and their activity could impact the stability of this compound. researchgate.net
Binding Characteristics with Specific Protein Targets
The biological effects of this compound are mediated through its binding to specific protein targets. While a comprehensive profile of its protein interactions is not fully elucidated, studies on ornithine-containing molecules provide potential insights. For instance, ornithine itself has been shown to interact with proteins like ornithine decarboxylase, a key enzyme in polyamine biosynthesis, which is regulated by antizyme 1. nih.gov Furthermore, ornithine has been identified as a crucial component in the primordial emergence of nucleic acid binding proteins, suggesting a potential role for ornithine-containing peptides in interacting with DNA or RNA binding proteins. biorxiv.org
Enzymology and Associated Metabolic Pathways Relevant to N2 N Glycyl L Histidyl L Ornithine
Enzymes of Ornithine Metabolism
L-ornithine is a non-proteinogenic amino acid that plays a central role in several metabolic pathways, including the urea (B33335) cycle and the synthesis of polyamines. The enzymes governing these pathways are critical in regulating the cellular pool of ornithine available for incorporation into peptides like N2-(N-Glycyl-L-histidyl)-L-ornithine.
Ornithine aminotransferase (OAT) is a mitochondrial enzyme that catalyzes the reversible transamination of L-ornithine to L-glutamate-γ-semialdehyde (GSA). nih.govnih.gov This reaction utilizes α-ketoglutarate as the amino group acceptor, producing L-glutamate in the process. nih.govnih.gov OAT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.gov In humans, OAT is primarily expressed in the liver, kidney, brain, and retina. wikipedia.org
The GSA produced can spontaneously cyclize to form Δ1-pyrroline-5-carboxylate (P5C), which is a key intermediate in the biosynthesis and degradation of proline and arginine. tandfonline.com Thus, OAT sits at a crucial metabolic crossroads, connecting the urea cycle with proline and glutamate (B1630785) metabolism. nih.gov
Table 1: Overview of Ornithine Aminotransferase (OAT)
| Feature | Description |
|---|---|
| Enzyme Commission No. | EC 2.6.1.13 nih.govnih.gov |
| Function | Catalyzes the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate. nih.govnih.gov |
| Substrates | L-ornithine, α-ketoglutarate. nih.gov |
| Products | L-glutamate-γ-semialdehyde, L-glutamate. nih.gov |
| Cofactor | Pyridoxal-5'-phosphate (PLP). nih.gov |
| Cellular Location | Mitochondrial matrix. nih.gov |
| Metabolic Significance | Links urea cycle with proline and glutamate metabolism. nih.gov |
Ornithine transcarbamylase (OTC) is a key enzyme in the urea cycle, responsible for the synthesis of citrulline from ornithine and carbamoyl (B1232498) phosphate (B84403). abcam.comwikipedia.orgnih.gov This reaction is the second step of the urea cycle, which is essential for the detoxification of ammonia (B1221849) in the liver. abcam.comnih.gov In mammals, OTC is primarily expressed in the liver and intestine. nih.gov
OTC is a mitochondrial enzyme. nih.gov Deficiency of this enzyme leads to ornithine transcarbamylase deficiency, the most common urea cycle disorder, resulting in hyperammonemia. wikipedia.orgnih.gov
Table 2: Characteristics of Ornithine Transcarbamylase (OTC)
| Feature | Description |
|---|---|
| Enzyme Commission No. | EC 2.1.3.3 wikipedia.orgnih.gov |
| Function | Catalyzes the reaction between carbamoyl phosphate and ornithine to form citrulline. wikipedia.org |
| Substrates | L-ornithine, Carbamoyl phosphate. wikipedia.org |
| Products | L-citrulline, Phosphate. wikipedia.org |
| Cellular Location | Mitochondrial matrix. nih.gov |
| Metabolic Pathway | Urea cycle. abcam.com |
Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines. researchgate.netnih.govnih.gov It catalyzes the decarboxylation of ornithine to produce putrescine. researchgate.net Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycations essential for cell growth, differentiation, and proliferation. researchgate.netresearchgate.net
The regulation of ODC is tightly controlled at the levels of transcription, translation, and protein degradation. nih.gov Due to its critical role in cell proliferation, ODC is a target for the development of inhibitors for cancer therapy. nih.gov
Table 3: Ornithine Decarboxylase (ODC) and its Role in Polyamine Synthesis
| Feature | Description |
|---|---|
| Enzyme Commission No. | EC 4.1.1.17 oup.com |
| Function | Catalyzes the decarboxylation of ornithine to putrescine. researchgate.net |
| Substrate | L-ornithine. oup.com |
| Product | Putrescine. researchgate.net |
| Metabolic Pathway | Polyamine biosynthesis. researchgate.netnih.gov |
| Significance | Rate-limiting step in polyamine synthesis; crucial for cell proliferation. researchgate.netnih.gov |
Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.govnih.govebi.ac.uk This reaction is the final step of the urea cycle in ureotelic animals. ebi.ac.uk There are two isoforms of arginase in mammals: Arginase I, which is cytosolic and highly expressed in the liver, and Arginase II, which is mitochondrial and found in various tissues.
By producing ornithine, arginase provides the substrate for both the urea cycle and the synthesis of polyamines and proline. nih.govresearchgate.net Therefore, arginase activity is a critical determinant of the metabolic fate of arginine and the availability of ornithine for various biosynthetic pathways. researchgate.net
Table 4: Arginase Function and Importance in L-Ornithine Production
| Feature | Description |
|---|---|
| Enzyme Commission No. | EC 3.5.3.1 |
| Function | Hydrolyzes L-arginine to L-ornithine and urea. nih.govnih.gov |
| Substrate | L-arginine. nih.govnih.gov |
| Products | L-ornithine, Urea. nih.govnih.gov |
| Cofactor | Manganese. nih.gov |
| Metabolic Pathways | Urea cycle, Polyamine synthesis, Proline synthesis. nih.govresearchgate.net |
Peptide Hydrolases and Their Specificity Towards this compound
Specific peptide hydrolases that target the this compound sequence have not been extensively characterized in the scientific literature. However, the breakdown of this tripeptide would likely be carried out by non-specific peptidases. The metabolism of a structurally similar and naturally occurring tripeptide, Glycyl-L-histidyl-L-lysine (GHK), can provide some insight. GHK is known to be broken down into its constituent amino acids, and one of the metabolites is histidyl-lysine. nih.gov This suggests that peptidases capable of cleaving the glycyl-histidyl bond exist. It is plausible that similar enzymes could act on this compound, releasing glycine (B1666218) and histidyl-ornithine, which would then be further degraded.
Enzymes Involved in Structural Modifications of Ornithine-Containing Molecules (e.g., Ornithine Lipid Biosynthesis Enzymes OlsA/B, OlsF)
Ornithine can be incorporated into lipids to form ornithine-containing lipids (OLs), which are phosphorus-free membrane lipids found in many bacteria. nih.gov The biosynthesis of these lipids involves specific enzymes that acylate the ornithine moiety.
Two distinct pathways for OL biosynthesis have been identified. The first involves the OlsA and OlsB proteins. OlsB is an N-acyltransferase that acylates the α-amino group of ornithine with a 3-hydroxy fatty acid. Subsequently, OlsA, an O-acyltransferase, attaches a second fatty acid to the 3-hydroxy group of the first fatty acid. nih.govresearchgate.net
A second, more recently discovered pathway involves a single bifunctional protein, OlsF. nih.gov OlsF possesses both N- and O-acyltransferase activity and is responsible for the complete synthesis of the ornithine lipid. nih.govfrontiersin.org Homologs of OlsF are widely distributed among various bacterial species. nih.gov
Table 5: Enzymes in Ornithine Lipid Biosynthesis
| Enzyme/System | Function | Organisms |
|---|---|---|
| OlsA/OlsB | Two-component system for ornithine lipid synthesis. OlsB is an N-acyltransferase and OlsA is an O-acyltransferase. nih.govresearchgate.net | Pseudomonas aeruginosa nih.govresearchgate.net |
| OlsF | Bifunctional N- and O-acyltransferase for ornithine lipid synthesis. nih.gov | Serratia proteamaculans, Flavobacterium johnsoniae nih.gov |
Mechanistic Enzymology of L-Ornithine Interconversion Enzymes (e.g., Ornithine 4,5-aminomutase and radical-based mechanisms)
The interconversion of L-ornithine is a critical process in various metabolic pathways, and the enzymes that catalyze these reactions often employ complex and fascinating chemical mechanisms. A prominent example is D-ornithine 4,5-aminomutase, which, despite acting on the D-isomer, provides a well-studied model for the radical-based mechanisms relevant to ornithine interconversion. This enzyme, along with others in the aminomutase family, utilizes a radical-based mechanism to facilitate the 1,2-shift of an amino group, a chemically challenging reaction.
Ornithine 4,5-aminomutase (OAM), found in organisms like Clostridium sticklandii, catalyzes the reversible conversion of D-ornithine to (2R,4S)-2,4-diaminopentanoate nih.govwikipedia.org. This transformation is a key step in the anaerobic metabolism of D-arginine and D-ornithine wikipedia.org. The catalytic cycle of OAM is dependent on two essential cofactors: pyridoxal-5'-phosphate (PLP) and adenosylcobalamin (AdoCbl) nih.govnih.gov.
The reaction mechanism is initiated by the formation of an external aldimine between the α-amino group of the D-ornithine substrate and the PLP cofactor acs.org. Following this, the homolytic cleavage of the carbon-cobalt bond in adenosylcobalamin generates a highly reactive 5'-deoxyadenosyl radical nih.gov. This radical species then abstracts a hydrogen atom from the C5 position of the PLP-bound substrate, creating a substrate radical nih.gov.
The subsequent steps involve the intramolecular rearrangement of this radical intermediate. The PLP cofactor plays a crucial role in this process by stabilizing the radical intermediates through its conjugated π-electron system nih.govpnas.org. The substrate radical undergoes isomerization, leading to the formation of an azacyclopropylcarbinyl radical intermediate nih.gov. This is followed by the migration of the amino group. The catalytic cycle is completed by the re-abstraction of a hydrogen atom from 5'-deoxyadenosine to form the product-PLP aldimine, and the reformation of the carbon-cobalt bond in adenosylcobalamin pnas.org.
Site-directed mutagenesis studies have further elucidated the roles of key active site residues. As detailed in the table below, mutations of residues interacting with the substrate have a more significant impact on catalytic turnover and efficiency compared to mutations of residues that solely interact with the PLP cofactor nih.gov.
Table 1: Impact of Active Site Mutations on the Catalytic Efficiency of Ornithine 4,5-Aminomutase
| Mutated Residue | Interaction | Effect on Catalytic Turnover (kcat) | Effect on Catalytic Efficiency (kcat/Km) |
|---|---|---|---|
| R297 | Forms a salt bridge with the α-carboxylate of D-ornithine | 300-600-fold reduction | 1000-14,000-fold decrease |
| E81 | Forms a salt bridge with the α-amine of D-ornithine | 300-600-fold reduction | 1000-14,000-fold decrease |
| Y187F | Lies planar to the PLP pyridine ring | 25-fold reduced kcat | - |
| Y187A | Lies planar to the PLP pyridine ring | 1260-fold reduced kcat | - |
| S162A and other PLP-interacting residues | Interact solely with the PLP cofactor | 10-60-fold decrease | 10-60-fold decrease |
While ornithine 4,5-aminomutase relies on adenosylcobalamin, many other enzymes that catalyze difficult biochemical reactions, including some interconversions, are part of the radical S-adenosylmethionine (SAM) superfamily nih.govwikipedia.org. These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating the 5'-deoxyadenosyl radical necessary to initiate catalysis nih.govwikipedia.org. This radical is then used to abstract a hydrogen atom from an unreactive site on the substrate, initiating a wide variety of chemical transformations nih.gov. Although ornithine 4,5-aminomutase is not a canonical radical SAM enzyme, its mechanism of generating and utilizing a 5'-deoxyadenosyl radical is a clear example of convergent evolution in radical-based enzymology.
Advanced Research Methodologies for Investigating N2 N Glycyl L Histidyl L Ornithine
Analytical Techniques for Peptide Identification and Quantification
Accurate identification and quantification are foundational to understanding the roles of peptides in biological systems. Various chromatographic and mass spectrometric techniques are employed for this purpose, each offering unique advantages in sensitivity, specificity, and application.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of peptides in complex biological samples. researchgate.netuni.lu This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. uni.luuclouvain.be For tripeptide profiling, a sample is first subjected to liquid chromatography, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns, to separate the peptides based on their physicochemical properties. researchgate.netnih.gov
Following separation, the peptides are ionized and introduced into a mass spectrometer. In the tandem MS approach (MS/MS), a specific peptide ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. This fragmentation pattern provides a unique "fingerprint" that allows for confident identification of the peptide's amino acid sequence. researchgate.net For quantification, stable isotope-labeled versions of the target peptide are often used as internal standards to ensure high accuracy and precision. researchgate.net This approach is crucial for determining the concentration of tripeptides in various biological matrices, such as plasma or cell culture media. researchgate.netnih.gov
A typical LC-MS/MS workflow for N2-(N-Glycyl-L-histidyl)-L-ornithine would involve:
Sample Preparation: Extraction of the peptide from the biological matrix, potentially involving protein precipitation or solid-phase extraction. nih.gov
LC Separation: Injection onto an HPLC system, often with a gradient elution to separate the target peptide from other components.
MS/MS Detection: Analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the native peptide and its stable isotope-labeled internal standard.
Table 1: Illustrative LC-MS/MS Parameters for Tripeptide Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| LC Column | Reversed-Phase C18 or HILIC | Separation of polar peptides |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with Formic Acid | Elution of peptides from the column |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generation of charged peptide ions |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |
| Precursor Ion (Q1) | [M+H]+ of the tripeptide | Isolation of the target peptide ion |
| Product Ion (Q3) | Specific fragment ions (e.g., y- or b-ions) | Confirmation of identity and quantification |
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile small molecules. researchgate.net While peptides themselves are not volatile, GC-MS can be used to analyze their constituent amino acids after hydrolysis or to analyze derivatized forms of the peptide. researchgate.net This is particularly useful for metabolic studies where the fate of individual amino acids from the peptide is of interest.
For GC-MS analysis, amino acids and small peptides must first undergo a derivatization process to make them volatile and thermally stable. researchgate.netresearchgate.net Common derivatization methods include esterification followed by acylation. nih.gov For example, a two-step procedure might involve reaction with methanolic HCl to form methyl esters, followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov It is important to note that certain derivatization procedures can cause conversions; for instance, under acidic esterification conditions, citrulline can be converted to ornithine, which requires careful method development and validation. researchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer for detection and identification based on their mass spectra. researchgate.net
High-performance liquid chromatography (HPLC) is a cornerstone of peptide analysis, serving both as a standalone analytical technique and as the separation front-end for mass spectrometry. researchgate.netmdpi.com The versatility of HPLC allows for the separation of peptides based on various properties, including hydrophobicity, charge, and size. nih.gov
Reversed-Phase HPLC (RP-HPLC) is the most common mode used for peptide separation. It utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Peptides are retained based on their hydrophobicity, with more hydrophobic peptides eluting later. researchgate.netpeptidesciences.com
Ion-Exchange HPLC (IEX-HPLC) separates peptides based on their net charge at a given pH. This is useful for separating peptides with different numbers of acidic or basic residues. nih.gov
Size-Exclusion HPLC (SEC-HPLC) separates molecules based on their hydrodynamic volume, and is generally more applicable to larger peptides and proteins. nih.gov
For a tripeptide like this compound, RP-HPLC is a highly effective method for purification and quantification. researchgate.net Detection is typically achieved using UV absorbance at wavelengths around 210-220 nm, where the peptide bond absorbs light. researchgate.net A specific HPLC method for the related copper peptide GHK-Cu uses a specialized Bridge Ion Separation Technology (BIST™) column with a mobile phase of 70% acetonitrile and 0.2% sulfuric acid, with UV detection at 210 nm. researchgate.net
Spectroscopic Methods for Structural Elucidation and Interaction Studies
Spectroscopic techniques provide invaluable information about the three-dimensional structure of peptides and their dynamic interactions with other molecules, such as metal ions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and conformation of peptides. researchgate.net By analyzing the interactions between atomic nuclei, NMR can provide detailed information about bond connectivity, dihedral angles, and through-space proximities of atoms, allowing for the reconstruction of the peptide's 3D structure. researchgate.net
Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides and any conformational changes that occur upon interaction with other molecules. researchgate.net For instance, the binding of metal ions like copper(II) to histidine-containing peptides induces significant changes in the CD spectrum. nih.gov These spectral changes can be used to study the coordination geometry of the metal-peptide complex and determine binding affinities. researchgate.netnih.gov
UV-Visible (UV-Vis) spectroscopy is another key method for studying the formation of metal-peptide complexes. nih.gov The coordination of metal ions, particularly transition metals like copper(II), with the peptide backbone and amino acid side chains (especially the imidazole (B134444) ring of histidine) results in characteristic absorption bands in the UV-Vis spectrum. researchgate.netnih.gov The appearance and shift of these bands can be monitored to determine the stoichiometry and stability of the complex formed. nih.govantpublisher.com For example, the interaction between copper(II) and the related GHK peptide results in a specific absorption peak that can be analyzed spectrophotometrically. longdom.org
Table 2: Application of Spectroscopic Methods to this compound Research
| Method | Information Obtained | Example Application |
|---|---|---|
| NMR | 3D structure, conformation, dynamics | Determining the solution structure of the peptide |
| CD | Secondary structure, conformational changes | Monitoring conformational changes upon copper binding |
| UV-Vis | Metal-peptide complex formation, stoichiometry | Characterizing the formation of a Cu(II)-peptide complex |
Biochemical Assays for Enzyme Activity and Metabolic Flux Analysis
Biochemical assays are critical for understanding the functional role of this compound, including its potential interaction with enzymes and its metabolic fate within a cell.
Enzyme activity assays can be designed to determine if the tripeptide acts as a substrate, inhibitor, or modulator of a particular enzyme. nih.gov For example, given the structural similarity to peptides involved in extracellular matrix (ECM) remodeling, assays for matrix metalloproteinases (MMPs) could be employed. nih.govspringernature.com These assays often use synthetic peptide substrates that are modified with a fluorophore and a quencher. peptidesciences.com Cleavage of the peptide by the enzyme separates the fluorophore and quencher, resulting in an increase in fluorescence that can be monitored continuously to determine enzyme kinetics (Km and Vmax). researchgate.netspringernature.com One could design such an assay to test if this compound is cleaved by specific MMPs or if it inhibits their activity on a known substrate. creative-proteomics.com
Metabolic flux analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govnih.gov By using stable isotope-labeled substrates (e.g., containing ¹³C), researchers can trace the path of atoms through metabolic networks. nih.gov To investigate the metabolic fate of this compound, cells could be cultured with a ¹³C-labeled version of the peptide. Subsequent analysis of intracellular metabolites by LC-MS or GC-MS would reveal how the peptide is taken up, potentially broken down into its constituent amino acids (glycine, histidine, ornithine), and how these labeled amino acids are incorporated into other metabolic pathways, such as the TCA cycle, proline synthesis, or protein synthesis. nih.govnih.gov This approach provides a dynamic view of the peptide's metabolism and its contribution to cellular biochemistry. nih.gov
In Vitro Cellular Models for Mechanistic Investigations
In vitro cellular models are indispensable for investigating the biological effects of this compound at the cellular and molecular level. Fibroblast and immune cell lines are particularly relevant given the known activities of similar peptides.
Fibroblast cell lines are frequently used to study processes like wound healing, tissue remodeling, and fibrosis. nih.gov The structurally similar peptide Glycyl-L-histidyl-L-lysine (GHK), particularly as a copper complex (GHK-Cu), has been shown to exert significant effects on dermal fibroblasts. springernature.com Studies have demonstrated that GHK-Cu can modulate the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). nih.govpeptidesciences.com For instance, GHK-Cu was found to increase MMP-2 levels in the conditioned media of cultured fibroblasts, an effect that was dependent on the presence of copper. springernature.com This modulation of MMPs and TIMPs is crucial for the remodeling of the extracellular matrix. researchgate.net
Furthermore, GHK-Cu stimulates the synthesis of key ECM components like collagen and elastin (B1584352) in fibroblast cultures. researchgate.netnih.govnih.gov Research on this compound could utilize fibroblast cell lines (e.g., human dermal fibroblasts) to investigate similar effects. Key experimental readouts would include:
Gene Expression Analysis (RT-qPCR): To measure changes in mRNA levels of MMPs, TIMPs, collagen, and elastin. peptidesciences.com
Protein Analysis (Western Blot/ELISA): To quantify the secretion of these proteins into the cell culture medium.
Cell Proliferation and Migration Assays: To determine the peptide's effect on fibroblast growth and motility, key aspects of wound repair. longdom.org
Table 3: Research Findings on the Effect of the Related Peptide GHK-Cu on Fibroblasts
| Finding | Methodology | Cell Type | Reference |
|---|---|---|---|
| Increased MMP-2 mRNA and protein levels | RT-PCR, Zymography | Dermal Fibroblasts | springernature.com |
| Increased TIMP-1 and TIMP-2 secretion | Western Blot | Dermal Fibroblasts | springernature.com |
| Increased collagen and elastin production | Colorimetric Assays | Human Adult Dermal Fibroblasts | nih.govpeptidesciences.com |
| Restored replicative vitality to irradiated fibroblasts | Cell Culture Analysis | Human Fibroblasts |
Immune cells are another important model system, as peptides can have immunomodulatory effects. GHK is known to attract immune cells to sites of injury. researchgate.net The individual amino acid L-ornithine has been shown to selectively regulate the development of cytotoxic T lymphocytes in mixed leukocyte cultures. nih.gov Therefore, investigating the effect of this compound on immune cells such as macrophages, lymphocytes, or peripheral blood mononuclear cells (PBMCs) could reveal potential roles in inflammation and immune response. Assays could measure cytokine secretion (e.g., using ELISA), cell proliferation, and phagocytic activity to characterize the peptide's immunomodulatory properties.
Molecular Biology and Genetic Engineering Approaches for Pathway Analysis (e.g., gene deletion, overexpression studies)
Understanding the biosynthetic pathway of this compound begins with elucidating the production of its constituent amino acids, particularly L-ornithine, which is a non-proteinogenic amino acid synthesized from glutamate (B1630785). nih.gov Molecular biology and genetic engineering provide powerful tools to identify and optimize the enzymatic steps involved in this synthesis. nih.gov Organisms like Corynebacterium glutamicum are frequently used for the commercial production of amino acids, including L-ornithine, making them ideal models for pathway analysis. nih.gov
Gene deletion and overexpression studies are central to this analysis. By systematically knocking out or amplifying the expression of specific genes, researchers can pinpoint their roles in the metabolic network. For instance, in studies aimed at improving L-ornithine yield, comparative transcriptome profiling between different culture conditions has been used to identify novel genetic targets. nih.govnih.gov This approach has revealed that genes indirectly related to the direct biosynthesis pathway, such as those involved in the TCA cycle, metabolic regulation, and substrate transport, can have a significant impact on the accumulation of the final product. nih.gov
In one such study focusing on L-ornithine production from mannitol (B672) in C. glutamicum, several key genes were identified and manipulated to enhance the yield. nih.govnih.gov The modulation of these genes, including transcriptional regulators and enzymes from adjacent metabolic pathways, led to a substantial increase in L-ornithine titers. nih.gov These findings demonstrate how genetic engineering, guided by systems biology data, can unravel and engineer complex biosynthetic pathways. nih.gov
Table 1: Examples of Genetic Targets Modulated for L-ornithine Pathway Analysis in C. glutamicum
| Gene | Encoded Protein | Function | Engineering Strategy |
|---|---|---|---|
| qsuR | LysR-type regulator QsuR | Transcriptional Regulation | Modulation of expression |
| prpC | 2-methylcitrate synthase PrpC | Propionic Acid Metabolism | Modulation of expression |
| pdxR | MocR-type regulator PdxR | Transcriptional Regulation | Modulation of expression |
This interactive table summarizes genetic targets identified through transcriptome analysis for enhancing the L-ornithine biosynthetic pathway. nih.govnih.gov
Omics-Based Approaches for Systems-Level Understanding (e.g., Transcriptomics, Proteomics, Metabolomics)
Omics technologies offer a holistic view of the dynamic biological processes within an organism, moving from the study of a single molecule to a system-wide analysis. nih.gov Integrating transcriptomics, proteomics, and metabolomics provides a multi-layered understanding of how a compound like this compound is synthesized and how it influences cellular networks. nih.gov
Transcriptomics : This approach measures the expression levels of all RNA transcripts in a cell, providing a snapshot of the genes that are active under specific conditions. nih.gov As demonstrated in the effort to enhance L-ornithine production, comparative transcriptomics can identify genes that are differentially expressed, revealing potential targets for genetic engineering to improve the biosynthesis of precursors. nih.govnih.gov This method is crucial for understanding the regulatory networks that control the flow of metabolites through the pathway. nih.gov
Proteomics : Proteomics analyzes the entire set of proteins in a biological system. nih.gov In the context of this compound, proteomics can be used to quantify the enzymes directly involved in its synthesis and degradation. nih.gov Furthermore, it can reveal off-target effects of the peptide by identifying changes in the abundance or post-translational modifications of other proteins, offering insights into its mechanism of action and potential biological roles. nih.govnih.gov
Metabolomics : As the downstream output of genomic and proteomic processes, metabolomics profiles the complete set of small-molecule metabolites within a sample. researchgate.net It is a powerful tool for biomarker discovery and for understanding the physiological state of an organism. researchgate.netnih.gov By profiling the metabolome, researchers could observe the systemic impact of this compound, identifying alterations in related metabolic pathways and uncovering its functional significance. nih.gov For example, targeted metabolomic profiling of amino acids can distinguish between different physiological states, highlighting the sensitivity of this approach. nih.govnih.gov
The integration of these omics datasets allows for the construction of comprehensive models that link genetic information to functional outcomes, providing a deep, systems-level understanding of the biology surrounding this compound. nih.govmdpi.com
Table 2: Overview of Omics Approaches for Investigating this compound
| Omics Field | Molecules Analyzed | Key Applications in Research |
|---|---|---|
| Transcriptomics | RNA transcripts | Identifying genes involved in precursor biosynthesis; Understanding regulatory networks. nih.gov |
| Proteomics | Proteins | Quantifying pathway enzymes; Identifying protein-peptide interactions and post-translational modifications. nih.govnih.gov |
| Metabolomics | Metabolites | Profiling systemic effects of the peptide; Discovering biomarkers; Elucidating functional roles. researchgate.netnih.gov |
This interactive table outlines the application of different omics technologies for a systems-level investigation of the target peptide.
Equilibrium and Kinetic Studies of Metal-Ligand Binding
Peptides containing histidine residues are well-known for their ability to chelate metal ions. nih.gov The imidazole side chain of histidine is a particularly effective ligand for transition metals like copper (Cu²⁺) and zinc (Zn²⁺). nih.gov The related tripeptide Glycyl-L-histidyl-L-lysine (GHK) is a known copper-binding peptide. nih.govbldpharm.com Therefore, a critical aspect of characterizing this compound is to study its interaction with biologically relevant metal ions.
Equilibrium and kinetic studies are employed to quantify the thermodynamics and reaction rates of metal-ligand complex formation. nih.govsemanticscholar.org
Equilibrium Studies : These investigations determine the stability and stoichiometry of the metal-peptide complexes formed. Potentiometric titration is a common method used to determine the protonation constants of the peptide and the stability constants (log β) of its metal complexes. nih.gov These constants provide a quantitative measure of the binding affinity between the peptide and the metal ion under specific conditions (e.g., temperature, ionic strength). nih.gov Spectroscopic methods, such as UV-Visible spectrophotometry, can also be used to monitor the formation of colored metal complexes and calculate their stability.
Kinetic Studies : Kinetic analyses focus on the rates at which the metal-peptide complexes form and dissociate. nih.gov Techniques like stopped-flow spectrophotometry can be used to measure rapid reactions. These studies provide insights into the mechanism of complex formation and the lability of the metal-peptide bond. For instance, studies on the displacement of a tripeptide ligand from a nickel(II) complex by L-histidine showed that the reaction proceeds through a proton-assisted nucleophilic pathway. nih.gov Understanding these kinetics is vital for predicting how this compound might interact with and influence the homeostasis of metal ions in a dynamic biological environment. nih.gov
Table 3: Hypothetical Equilibrium Data for Metal-Peptide Complexation
| Metal Ion | Complex Species | Log Stability Constant (log β) |
|---|---|---|
| Cu(II) | [Cu(L)]⁺ | 9.5 |
| Cu(II) | [Cu(LH₋₁)] | 5.2 |
| Ni(II) | [Ni(L)]⁺ | 6.8 |
This interactive table presents hypothetical stability constants for complexes between a tripeptide ligand (L) like this compound and various divalent metal ions, based on values for similar peptides. nih.gov LH₋₁ represents a deprotonated species.
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biochemical Pathways Involving N2-(N-Glycyl-L-histidyl)-L-ornithine
While the metabolic fate of many peptides involves hydrolysis into their constituent amino acids, the specific pathways governing the synthesis (anabolism) and degradation (catabolism) of this compound are unknown. Future studies must aim to identify the enzymes and regulatory mechanisms involved.
Research should focus on:
Anabolic Pathways: Investigating potential non-ribosomal peptide synthetases or other enzymatic systems that could assemble this tripeptide.
Catabolic Pathways: Identifying specific peptidases or proteases in tissues and circulation that recognize and cleave this compound. Understanding its degradation rate and resulting metabolites is crucial for determining its biological half-life and mode of action.
Metabolic Integration: Exploring the relationship between the tripeptide and the known metabolic roles of its components. For instance, L-ornithine is a key intermediate in the urea (B33335) cycle, while glycine (B1666218) is integral to the glycine cleavage system. nih.govnih.govwikipedia.org Research could uncover whether the tripeptide acts as a storage or transport form for these amino acids or if it has independent metabolic functions. The structurally related peptide Glycyl-L-histidyl-L-lysine (GHK) is known to be liberated from extracellular matrix proteins during injury, suggesting a potential parallel for this compound's origin. nih.gov
| Research Area | Key Questions | Suggested Methodologies |
|---|---|---|
| Anabolism | How is this compound synthesized in biological systems? | Genomic/proteomic screening for synthetases; Isotope tracing studies in cell culture. |
| Catabolism | Which enzymes degrade the tripeptide? What are its primary metabolites? | Incubation with tissue homogenates followed by HPLC and Mass Spectrometry; Enzyme inhibition assays. |
| Metabolic Role | Does the tripeptide serve as a precursor for other biomolecules (e.g., polyamines from ornithine)? | Metabolomic analysis of cells/tissues after treatment with labeled tripeptide. |
Deeper Investigation into Molecular Mechanisms Governing Cellular and Systemic Responses
Preliminary assessments suggest this compound may possess antioxidant, anti-inflammatory, and tissue-reparative properties. ontosight.ai However, the underlying molecular mechanisms are entirely speculative. A deeper investigation is required to identify its direct molecular targets and signaling cascades.
Key avenues for exploration include:
Receptor Binding: Determining if the tripeptide interacts with specific cell surface receptors (e.g., G-protein coupled receptors) or ion channels to initiate intracellular signaling.
Metal Ion Chelation: The histidine residue suggests a potential for metal ion binding, particularly copper (Cu²⁺) and zinc (Zn²⁺). The analogous peptide GHK is a well-known copper-binding peptide that modulates copper's redox activity. oup.com Research should investigate the affinity of this compound for various metal ions and how this interaction influences cellular processes like oxidative stress.
Gene Expression Profiling: Utilizing transcriptomics (e.g., RNA-seq) to identify genes whose expression is altered in response to the tripeptide. This could reveal its influence on pathways related to inflammation, cell growth, and extracellular matrix production.
| Potential Mechanism | Experimental Approach | Expected Outcome |
|---|---|---|
| Receptor-Mediated Signaling | Radioligand binding assays; Calcium imaging; Kinase activity assays. | Identification of specific receptors and downstream signaling pathways. |
| Metal Ion Homeostasis | Isothermal titration calorimetry; Electron spin resonance spectroscopy; Cellular metal uptake/efflux assays. | Quantification of binding affinities and assessment of impact on metal-induced cellular responses. |
| Transcriptional Regulation | RNA-sequencing; qPCR arrays on target cells (e.g., fibroblasts, immune cells). | A global view of the cellular processes modulated by the tripeptide. |
Development of Advanced Analytical and Synthetic Methodologies for Tripeptide Research
Robust research into this compound requires reliable methods for its chemical synthesis and sensitive techniques for its detection and quantification in biological samples.
Future developments should include:
Optimized Chemical Synthesis: While standard solid-phase peptide synthesis (SPPS) is applicable, specific challenges must be addressed, such as the protection of the imidazole (B134444) side chain of histidine and the δ-amino group of ornithine to prevent side reactions. libretexts.orgaskthenerd.com Research into novel protecting group strategies could improve synthesis efficiency and purity. The propensity for ornithine-containing peptides to undergo lactamization is a known challenge that requires careful selection of reaction conditions. nih.gov
Sensitive Analytical Techniques: The development of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is fundamental for purity assessment and stability studies. nih.gov Furthermore, creating highly sensitive detection methods, such as tandem mass spectrometry (LC-MS/MS) assays or specific enzyme-linked immunosorbent assays (ELISAs), is critical for pharmacokinetic studies and for measuring endogenous levels of the peptide. nih.gov
Exploration of this compound's Significance in Diverse Biological Systems
The potential applications of this tripeptide in medicine and cosmetology are broad but require validation in relevant biological systems. ontosight.ai Future work should extend beyond basic cell culture to more complex models.
Promising areas for investigation include:
Dermatology and Wound Healing: Based on its constituent amino acids and parallels with GHK, the tripeptide should be investigated for its ability to promote fibroblast proliferation, stimulate collagen and glycosaminoglycan synthesis, and accelerate tissue repair in ex vivo skin models and in vivo wound healing studies. nih.govontosight.ai
Neurobiology: Given that oxidative stress and metal ion dysregulation are features of neurodegenerative diseases, the potential neuroprotective effects of this compound should be explored in neuronal cell cultures and models of neurodegeneration. oup.com
Oncology: L-ornithine is a direct precursor for polyamines, molecules essential for cell proliferation and often dysregulated in cancer. nih.gov Research is needed to determine if this tripeptide influences polyamine metabolism and cancer cell growth.
Application of Theoretical and Computational Chemistry Approaches to Predict Tripeptide Interactions and Properties
In silico methods can accelerate research by predicting the behavior of this compound and guiding experimental design.
Key computational approaches to be applied are:
Molecular Dynamics (MD) Simulations: To model the tripeptide's conformational flexibility and stable structures in aqueous solution and near biological membranes. nih.gov This can provide insight into how its shape dictates its function.
Molecular Docking: To predict potential binding interactions with the active sites of enzymes or receptors. This can help prioritize molecular targets for experimental validation.
Quantum Mechanical (QM) Calculations: To accurately model electronic properties, such as charge distribution and reactivity. QM methods are particularly valuable for studying the coordination chemistry with metal ions and elucidating its antioxidant potential by calculating bond dissociation energies. nih.gov
| Method | Research Application | Predicted Properties |
|---|---|---|
| Molecular Dynamics | Conformational analysis in different environments. | Dominant 3D structures, flexibility, interaction with water/lipids. |
| Molecular Docking | Identification of potential protein binding partners. | Binding poses, interaction energies, potential for inhibition/activation. |
| Quantum Mechanics | Analysis of metal chelation and reaction mechanisms. | Binding energies, electronic structure, reaction pathways. |
常见问题
Q. What are the primary biosynthetic pathways and precursors involved in N<sup>2</sup>-(N-Glycyl-L-histidyl)-L-ornithine synthesis?
N<sup>2</sup>-(N-Glycyl-L-histidyl)-L-ornithine is a peptide derivative of L-ornithine. Its biosynthesis likely involves:
- L-ornithine production : Engineered Corynebacterium glutamicum strains overexpress gapC (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) and rocG (NAD-dependent glutamate dehydrogenase) to enhance NADPH availability, critical for L-ornithine biosynthesis .
- Peptide coupling : Similar to Boc-protected amino acids (e.g., N<sup>2</sup>-[(tert-butoxy)carbonyl]-L-ornithine), the glycyl-histidyl moiety is introduced via solid-phase peptide synthesis or enzymatic coupling, followed by deprotection .
Q. How does N<sup>2</sup>-(N-Glycyl-L-histidyl)-L-ornithine function in the urea cycle and nitrogen metabolism?
L-ornithine is central to the urea cycle, detoxifying ammonia into urea. The glycyl-histidyl modification may alter its binding affinity for enzymes like ornithine transcarbamoylase (OTCase), which catalyzes citrulline formation. Structural analogs (e.g., PSorn) inhibit OTCase by mimicking the transition state, though resistance mechanisms exist in certain bacterial isoforms (e.g., Pseudomonas savastanoi ROTCase) .
Q. What methodologies are recommended for synthesizing and purifying N<sup>2</sup>-(N-Glycyl-L-histidyl)-L-ornithine?
- Synthesis : Use tert-butoxycarbonyl (Boc) protection for the amino group during peptide coupling to prevent side reactions. Post-coupling, deprotect using trifluoroacetic acid (TFA) .
- Purification : Employ reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA). Confirm purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
Advanced Research Questions
Q. How can metabolic engineering strategies optimize N<sup>2</sup>-(N-Glycyl-L-histidyl)-L-ornithine production in microbial systems?
- NADPH optimization : Overexpress gapC (from Clostridium acetobutylicum) and rocG (from Bacillus subtilis) in C. glutamicum to increase NADPH pools, boosting L-ornithine yields by 22% (e.g., 14.84 g/L in engineered strains) .
- Transcriptional tuning : Use qRT-PCR to monitor gapC and rocG expression levels. Balance enzyme activity (e.g., GapC increases NADPH but reduces glyceraldehyde-3-phosphate dehydrogenase activity) to avoid metabolic bottlenecks .
Q. What kinetic and structural insights explain the resistance of ROTCase to transition-state analogs like PSorn?
- Mechanistic differences : ROTCase from Pseudomonas savastanoi has a 1–2% kcat compared to E. coli OTCase due to substitutions in the carbamoyl phosphate (CP) binding site and SMG loop. These changes reduce PSorn affinity (Ki >10-fold higher) and make chemistry rate-limiting, as shown by <sup>13</sup>C kinetic isotope effects .
- Experimental validation : Perform steady-state kinetics with CP and ornithine analogs. Use X-ray crystallography to compare active-site topology with susceptible OTCases .
Q. How does N<sup>2</sup>-(N-Glycyl-L-histidyl)-L-ornithine mediate polymicrobial interactions in disease contexts?
In Enterococcus faecalis and Proteus mirabilis co-cultures, L-ornithine derivatives facilitate contact-dependent interactions, promoting biofilm formation or virulence. Use RNA-seq to identify ornithine-regulated genes and LC-MS to quantify metabolite exchange .
Q. What analytical techniques resolve contradictions in enzyme inhibition studies involving L-ornithine derivatives?
- Data reconciliation : Compare inhibition constants (Ki) across isoforms (e.g., ROTCase vs. ARGI). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Statistical rigor : Adhere to NIH preclinical guidelines (e.g., detailed experimental conditions, n≥3 replicates) to ensure reproducibility .
Q. How can transcriptional profiling guide strain optimization for high-yield N<sup>2</sup>-(N-Glycyl-L-histidyl)-L-ornithine production?
- Target identification : Perform RNA-seq on engineered C. glutamicum to identify upregulated genes (e.g., rocG, gapC) and downregulated pathways (e.g., spermidine synthesis via speE disruption).
- CRISPRi/a : Apply CRISPR interference/activation to fine-tene NADPH-generating pathways without plasmid burden .
Methodological Notes
- Structural characterization : Use high-resolution MS (e.g., Q-TOF) and 2D NMR (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC) to confirm the glycyl-histidyl-ornithine backbone .
- Enzyme assays : Monitor OTCase activity via colorimetric detection of citrulline (e.g., diacetylmonoxime method) under varying inhibitor concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
